Cas no 93071-65-9 (Methyl 3-(aminomethyl)benzoate)

Methyl 3-(aminomethyl)benzoate structure
93071-65-9 structure
اسم المنتج:Methyl 3-(aminomethyl)benzoate
كاس عدد:93071-65-9
وسط:C9H11NO2
ميغاواط:165.189142465591
MDL:MFCD06797940
CID:61602
PubChem ID:2794826

Methyl 3-(aminomethyl)benzoate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Methyl 3-(aminomethyl)benzoate
    • 3-(Aminomethyl)benzoic acid methyl ester
    • 3-Aminomethyl-benzoic acid methyl ester
    • Benzoic acid, 3-(aminomethyl)-, methyl ester
    • 3-aminomethylbenzoic acid methyl ester
    • 3-CARBOMETHOXYBENZYLAMINE
    • 3-methoxycarbonyl benzylamine
    • methyl 3-aminomethyl-benzoate
    • (3-(Methoxycarbonyl)phenyl)methanamine
    • m-(Methoxycarbonyl)benzylamine
    • AKOS002337602
    • EN300-57593
    • BP-11962
    • BDBM50232697
    • SB40019
    • METHYL3-(AMINOMETHYL)BENZOATE
    • (3-(Methoxycarbonyl)Phenyl)Methanaminium
    • OWBKDJSKHXGOJY-UHFFFAOYSA-N
    • AB7438
    • CHEMBL1778128
    • 93071-65-9
    • J-522661
    • AS-44845
    • DTXSID20383448
    • SCHEMBL307892
    • DB-079474
    • ALBB-034388
    • MFCD06797940
    • MDL: MFCD06797940
    • نواة داخلي: 1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3
    • مفتاح Inchi: OWBKDJSKHXGOJY-UHFFFAOYSA-N
    • ابتسامات: O=C(C1C=C(CN)C=CC=1)OC

حساب السمة

  • نوعية دقيقة: 165.07900
  • النظائر كتلة واحدة: 165.079
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 12
  • تدوير ملزمة العد: 3
  • تعقيدات: 159
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 52.3A^2
  • إكسلوغ 3: 1.3

الخصائص التجريبية

  • كثيف: 1.121
  • نقطة انصهار: 37-39 ºC
  • نقطة الغليان: 280 ºC
  • نقطة الوميض: 139 ºC
  • بسا: 52.32000
  • لوغب: 1.63220

Methyl 3-(aminomethyl)benzoate أمن المعلومات

Methyl 3-(aminomethyl)benzoate بيانات الجمارك

  • رمز النظام المنسق:2922499990
  • بيانات الجمارك:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Methyl 3-(aminomethyl)benzoate الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
eNovation Chemicals LLC
D597728-1g
Methyl 3-(aminomethyl)benzoate
93071-65-9 95%
1g
$485 2024-05-24
TRC
M286680-50mg
Methyl 3-(Aminomethyl)benzoate
93071-65-9
50mg
$ 65.00 2022-06-04
TRC
M286680-100mg
Methyl 3-(Aminomethyl)benzoate
93071-65-9
100mg
$ 80.00 2022-06-04
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB01711-25g
Methyl 3-(aminomethyl)benzoate
93071-65-9 95%
25g
$480 2023-09-07
eNovation Chemicals LLC
Y1129505-25g
3-Aminomethyl-benzoic acid methyl ester
93071-65-9 95%
25g
$435 2024-07-28
Enamine
EN300-57593-0.1g
methyl 3-(aminomethyl)benzoate
93071-65-9
0.1g
$43.0 2023-02-09
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0135-1g
3-Aminomethyl-benzoic acid methyl ester
93071-65-9 96%
1g
381.62CNY 2021-05-08
Enamine
EN300-57593-0.25g
methyl 3-(aminomethyl)benzoate
93071-65-9
0.25g
$45.0 2023-02-09
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0135-5g
3-Aminomethyl-benzoic acid methyl ester
93071-65-9 96%
5g
1102.46CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0135-25g
3-Aminomethyl-benzoic acid methyl ester
93071-65-9 96%
25g
¥3322.7 2025-01-22

Methyl 3-(aminomethyl)benzoate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min
المراجع
Novel symmetrical ureas as modulators of protein arginine methyl transferases
Fontan, Noelia; Garcia-Dominguez, Patricia; Alvarez, Rosana; de Lera, Angel R., Bioorganic & Medicinal Chemistry, 2013, 21(7), 2056-2067

طريقة الإنتاج 2

رد فعل الشرط
المراجع
1,2,3-Triazole derivatives as histone deacetylase inhibitors and their preparation and use for the treatment of HDAC-related diseases
, India, , ,

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9, rt
المراجع
Preparation of N-substituted (hetero)aryl, particularly furan-2-yl, carboxamides and related compounds as prostanoid EP2 receptor agonists
, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  24 h, rt
المراجع
Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates
Karmakar, Ujjwal; Samanta, Rajarshi, Journal of Organic Chemistry, 2019, 84(5), 2850-2861

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  6 h, reflux; reflux → rt
1.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  10 h, 90 °C
1.3 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  9 h, reflux
المراجع
The development of a novel transforming growth factor-β (TGF-β) inhibitor that disrupts ligand-receptor interactions
Wu, Han; Sun, Yu; Wong, Wee Lin; Cui, Jiajia; Li, Jingyang; et al, European Journal of Medicinal Chemistry, 2020, 189,

طريقة الإنتاج 6

رد فعل الشرط
المراجع
Heterocyclic naphthalene amides having leukotriene-antagonistic action
, World Intellectual Property Organization, , ,

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
المراجع
Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase
Goodyer, Claire L. M.; Chinje, Edwin C.; Jaffar, Mohammed; Stratford, Ian J.; Threadgill, Michael D., Bioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
المراجع
Bromination by means of sodium monobromoisocyanurate (SMBI)
Okada, Yukihiro; Yokozawa, Masanori; Akiba, Miwa; Oishi, Kazuhiko; Okawa, Kyoji; et al, Organic & Biomolecular Chemistry, 2003, 1(14), 2506-2511

طريقة الإنتاج 9

رد فعل الشرط
المراجع
Sulfonamide-benzoic acid derivatives as GPAT inhibitors and their preparation, pharmaceutical compositions and use in the treatment of obesity
, World Intellectual Property Organization, , ,

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
المراجع
Preparation of aromatic amides as kv2.1 inhibitors
, World Intellectual Property Organization, , ,

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  cooled; 6 h, reflux
المراجع
Preparation of pyrazolylalkylamide derivatives for use as 5-lipoxygenase inhibitors
, World Intellectual Property Organization, , ,

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  25 °C; 4 h, reflux; reflux → 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
المراجع
1,2,3-Triazole derivatives as histone deacetylase inhibitors and their preparation and use for the treatment of HDAC-related diseases
, World Intellectual Property Organization, , ,

طريقة الإنتاج 13

رد فعل الشرط
المراجع
Design and Synthesis of Small Molecule Glycerol 3-Phosphate Acyltransferase Inhibitors
Wydysh, Edward A.; Medghalchi, Susan M.; Vadlamudi, Aravinda; Townsend, Craig A., Journal of Medicinal Chemistry, 2009, 52(10), 3317-3327

طريقة الإنتاج 14

رد فعل الشرط
المراجع
Histone deacetylase inhibitors
, United States, , ,

طريقة الإنتاج 15

رد فعل الشرط
المراجع
Aminoalkylbenzamide peptidomimetic compounds for inhibiting farnesyl-protein transferase, and their preparation
, United States, , ,

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  5 min, rt → 0 °C; 15 h, 0 °C → rt; rt
1.2 Reagents: Water ;  1 h, rt
المراجع
Cation-Transporting Peptides: Scaffolds for Functionalized Pores?
Behera, Harekrushna; Ramkumar, Venkatachalam; Madhavan, Nandita, Chemistry - A European Journal, 2015, 21(28), 10179-10184

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  4.5 h, rt
1.2 Solvents: Dichloromethane ;  overnight, rt
المراجع
N-benzyl sulfonamides and related derivatives as 11β-HSD1 inhibitors, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
1.2 Reagents: Sodium carbonate
المراجع
Tripodal Tris-tacn and Tris-dpa Platforms for Assembling Phosphate-Templated Trimetallic Centers
Cao, Rui; Muller, Peter; Lippard, Stephen J., Journal of the American Chemical Society, 2010, 132(49), 17366-17369

طريقة الإنتاج 19

رد فعل الشرط
المراجع
Molecular meccano. 34. Combining different hydrogen-bonding motifs to self-assemble interwoven superstructures
Ashton, Peter R.; Fyfe, Matthew C. T.; Hickingbottom, Sarah K.; Menzer, Stephan; Stoddart, J. Fraser; et al, Chemistry - A European Journal, 1998, 4(4), 577-589

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Sulfuric acid magnesium salt (1:1) ,  Benzeneacetic acid, α-amino-α-methyl-, potassium salt (1:1) Solvents: 1,4-Dioxane ;  36 h, 50 °C
1.2 Reagents: Hydroxylamine Solvents: Water ;  15 min, rt
المراجع
Transamination of Aromatic Aldehydes to Primary Arylmethylamines
Cai, Weiqi; Yang, Yue; Ma, Jiguo; Cao, Jing; Ren, Xinyi; et al, Organic Letters, 2023, 25(21), 3876-3880

Methyl 3-(aminomethyl)benzoate Raw materials

Methyl 3-(aminomethyl)benzoate Preparation Products

مقالات موصى بها

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:93071-65-9)Methyl 3-(aminomethyl)benzoate
A898034
نقاء:99%
كمية:25g
الأسعار ($):400.0